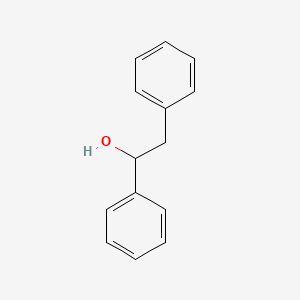

1,2-Diphenylethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 600175. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14-15H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGXVCNOKWAMIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870692 | |

| Record name | Benzeneethanol, .alpha.-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-29-9 | |

| Record name | (±)-1,2-Diphenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diphenylethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diphenylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Diphenylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, .alpha.-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanol, .alpha.-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diphenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIPHENYLETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR12DKP8EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Diphenylethanol: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diphenylethanol, a chiral alcohol, serves as a versatile building block in organic synthesis and holds significance in the development of pharmaceuticals and fine chemicals. Its structure, featuring two phenyl groups attached to an ethanol backbone, imparts unique stereochemical properties that are pivotal in asymmetric synthesis. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications, with a particular focus on its relevance to drug development. Spectroscopic data are summarized for analytical purposes, and key synthetic workflows are visualized to facilitate understanding.

Chemical Formula and Structure

This compound, also known as α-phenylbenzeneethanol or benzylphenylcarbinol, is an organic compound with the chemical formula C₁₄H₁₄O. Its structure consists of an ethanol molecule substituted with a phenyl group on each of the two carbon atoms. The presence of a chiral center at the carbon atom bearing the hydroxyl group means that this compound exists as two enantiomers: (R)-1,2-diphenylethanol and (S)-1,2-diphenylethanol.

Molecular Structure:

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄O | [1][2] |

| Molecular Weight | 198.26 g/mol | [1] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 65-68 °C | |

| Boiling Point | 321-323 °C at 760 mmHg | |

| Density | 1.09 g/cm³ | |

| Solubility | Soluble in most organic solvents. | [3] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Shifts (Solvent) | Reference |

| ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): 7.35-7.15 (m, 10H, Ar-H), 4.85 (dd, J=7.6, 4.8 Hz, 1H, CH-OH), 2.95 (d, J=7.6 Hz, 2H, CH₂), 2.15 (d, J=4.8 Hz, 1H, OH) | [2] |

| ¹³C NMR | (CDCl₃, 100 MHz) δ (ppm): 142.9, 138.5, 128.5, 128.4, 127.8, 127.6, 126.6, 125.9, 76.5, 46.3 | |

| Infrared (IR) | (KBr, cm⁻¹) ν: 3400 (O-H stretch), 3060, 3030 (C-H aromatic stretch), 2920 (C-H aliphatic stretch), 1600, 1495, 1450 (C=C aromatic stretch), 1060 (C-O stretch) | [4] |

| Mass Spectrometry (MS) | m/z (%): 198 (M⁺), 180, 107, 91, 79, 77 | [1] |

Experimental Protocols for Synthesis

The synthesis of enantiomerically pure this compound and its derivatives is of significant interest. Below are detailed protocols for both a biocatalytic and a traditional organic synthesis approach.

Biocatalytic Synthesis of (R)-1,2-Diphenylethanol

This protocol details the asymmetric reduction of 1,2-diphenylethanone (benzil) using a whole-cell biocatalyst.[5]

Materials:

-

1,2-diphenylethanone (substrate)

-

Lactobacillus paracasei BD87E6 (biocatalyst)

-

Glucose (co-substrate)

-

Phosphate buffer (pH 6.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Equipment:

-

Incubator shaker

-

Centrifuge

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Cultivation of Biocatalyst: Cultivate Lactobacillus paracasei BD87E6 in an appropriate growth medium. Harvest the cells by centrifugation and wash with phosphate buffer (pH 6.0).

-

Bioreduction Reaction: In a sterile flask, suspend the harvested cells in phosphate buffer (pH 6.0). Add 1,2-diphenylethanone and glucose as the co-substrate.

-

Incubation: Incubate the reaction mixture at 31°C with agitation at 134 rpm for 48 hours.[5]

-

Extraction: After the incubation period, saturate the mixture with NaCl and extract the product with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Analysis: Purify the crude product by column chromatography and characterize using NMR and chiral HPLC to determine the enantiomeric excess. The reaction can achieve >99% conversion and >99% enantiomeric excess (ee) for (R)-1,2-diphenylethanol.[5]

Synthesis of erythro-2-Bromo-1,2-diphenylethanol

This protocol describes the synthesis of a brominated derivative of this compound from (E)-stilbene.[6]

Materials:

-

(E)-Stilbene

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Petroleum ether

Equipment:

-

Round-bottomed flask

-

Magnetic stirrer

-

Thermometer

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 500-mL round-bottomed flask, suspend 18.0 g (0.100 mole) of (E)-stilbene and 5.0 mL (0.28 mole) of water in 300 mL of dimethyl sulfoxide.

-

Addition of NBS: While stirring, add 35.6 g (0.200 mole) of N-bromosuccinimide in small portions over approximately 10 minutes. The temperature will rise to 50–55°C.

-

Reaction: Continue stirring for an additional 15 minutes after the addition is complete.

-

Workup: Pour the reaction mixture into 1 L of ice water. The product will precipitate as a white solid.

-

Extraction: Transfer the aqueous slurry to a separatory funnel and extract with four 200-mL portions of diethyl ether.

-

Washing: Wash the combined ethereal extracts with 250 mL of water and 250 mL of saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.

-

Recrystallization: Filter the solution and remove the ether by distillation. Recrystallize the crude product from petroleum ether to yield colorless fibers of erythro-2-bromo-1,2-diphenylethanol (yield: 80-90%).[6]

Applications in Drug Development and Research

The chiral nature of this compound and its derivatives makes them valuable in the pharmaceutical industry, primarily as chiral auxiliaries and synthons for complex molecules.

Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[7] After the desired stereocenter is created, the auxiliary is removed.

(1R,2S)-2-Amino-1,2-diphenylethanol, a derivative of this compound, is a widely used chiral auxiliary.[3] It is employed in a variety of asymmetric transformations, including alkylations and aldol reactions, to produce enantiomerically pure pharmaceutical intermediates. The rigid phenyl groups provide a well-defined steric environment that directs the approach of reagents, leading to high diastereoselectivity.

Precursor for Biologically Active Molecules

Enantiomerically pure 1,2-diphenylethanols are important precursors for various biologically active compounds and pharmaceuticals.[5] The hydroxyl group can be readily converted into other functionalities, and the phenyl rings can be modified to modulate the pharmacological properties of the final molecule. For instance, derivatives of 2-phenylethanol have been investigated for their inhibitory activity on platelet aggregation, suggesting that modifications to the this compound scaffold could lead to compounds with interesting biological activities.[8]

Mandatory Visualizations

Logical Workflow for Biocatalytic Synthesis

The following diagram illustrates the workflow for the biocatalytic synthesis of (R)-1,2-diphenylethanol.

References

- 1. (s)-1,2-Diphenylethanol | C14H14O | CID 1379021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. nbinno.com [nbinno.com]

- 4. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1,2-Diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenylethanol, also known as α-phenyl-benzeneethanol, is a chiral organic compound with the chemical formula C₁₄H₁₄O. Its structure, featuring two phenyl groups attached to an ethanol backbone, imparts specific physical and chemical characteristics that are of interest in various fields, including organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for the physical characterization of such compounds.

Core Physical Properties

The physical properties of this compound are crucial for its handling, purification, and application in research and development. A summary of these properties is presented in the table below.

| Physical Property | Value | Citations |

| Molecular Formula | C₁₄H₁₄O | [1] |

| Molecular Weight | 198.26 g/mol | [1][2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 66-68 °C | [3] |

| Boiling Point | 157-162 °C at 6 Torr | [1] |

| Density | 1.0358 g/cm³ at 70 °C | [1] |

| Solubility | Soluble in most organic solvents such as ethanol and ether; limited solubility in water.[3][4] | |

| Water Solubility | 0.6 g/L at 100 °C | [2] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the methodologies for measuring the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of this compound is finely ground using a mortar and pestle.[5]

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[2]

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.[2]

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[2]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[5]

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[5]

-

For accuracy, the determination should be repeated at least twice, and the average value reported.[2]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or aluminum block)

-

Clamp and stand

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[3]

-

The test tube is attached to a thermometer and immersed in a heating bath.[1]

-

The bath is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[6]

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.[7]

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

Density Determination

Density is the mass of a substance per unit volume. For a solid, this can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which this compound is insoluble (e.g., water, given its low solubility at room temperature)

Procedure (by displacement):

-

A known mass of this compound is accurately weighed using an analytical balance.

-

A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

The final volume of the liquid in the graduated cylinder is recorded.

-

The volume of the solid is the difference between the final and initial liquid volumes.

-

The density is calculated by dividing the mass of the solid by its determined volume.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rod

-

Various solvents (e.g., water, ethanol, ether, acetone, chloroform)

Procedure:

-

A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.[4]

-

A measured volume of a specific solvent (e.g., 1 mL) is added to each test tube.[4]

-

The mixture is agitated vigorously using a vortex mixer or by stirring for a set period.[8]

-

The mixture is visually inspected to determine if the solid has completely dissolved.

-

If the solid dissolves, it is recorded as "soluble." If it remains undissolved, it is recorded as "insoluble." If partial dissolution occurs, it is noted as "sparingly soluble."

-

This process is repeated with a range of solvents of varying polarities to establish a solubility profile.

Spectral Analysis

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the structure of organic compounds by observing the magnetic properties of hydrogen-1 nuclei.

Sample Preparation and Acquisition:

-

Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[9]

-

The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to the solvent to calibrate the chemical shift scale to 0 ppm.[9]

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is "shimmed" to achieve homogeneity.

-

The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID), which is then Fourier transformed to obtain the spectrum.

FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Sample Preparation and Acquisition (Attenuated Total Reflectance - ATR):

-

A small amount of solid this compound is placed directly onto the ATR crystal.[11]

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

-

A background spectrum of the empty ATR crystal is collected.

-

The sample spectrum is then collected. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After the measurement, the crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone).

Logical Workflow and Visualization

The systematic characterization of a chemical compound's physical properties follows a logical workflow. This ensures that comprehensive and reliable data is obtained.

Caption: A logical workflow for the physical and spectroscopic characterization of a chemical compound.

This workflow begins with an initial assessment of the sample's purity and appearance. Following this, thermal and bulk properties are determined. Spectroscopic analyses are then performed to elucidate the molecular structure. Finally, all data is compiled and analyzed to create a comprehensive technical data sheet for the compound. This systematic approach ensures the thorough and accurate characterization of chemical substances like this compound, which is critical for their application in research and development.

References

- 1. youtube.com [youtube.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ou.edu [ou.edu]

- 7. bio-protocol.org [bio-protocol.org]

- 8. How to make an NMR sample [chem.ch.huji.ac.il]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. sites.bu.edu [sites.bu.edu]

- 11. mt.com [mt.com]

Chemical Identifiers and Physicochemical Properties

An In-depth Technical Guide to 1,2-Diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile chiral molecule with significant applications in organic synthesis and as a building block for pharmacologically active compounds. This document details its chemical identifiers, physicochemical properties, synthesis and purification protocols, and its role in drug development, supported by experimental methodologies and data visualizations.

This compound, a secondary alcohol, exists as a racemic mixture and as distinct enantiomers. The following tables summarize its key identifiers and physical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Racemic this compound | (S)-1,2-Diphenylethanol |

| CAS Number | 614-29-9[1][2][3] | 5773-56-8 |

| Molecular Formula | C₁₄H₁₄O[2][4] | C₁₄H₁₄O |

| IUPAC Name | 1,2-diphenylethan-1-ol | (1S)-1,2-diphenylethanol |

| Synonyms | α-Hydroxydibenzyl, Benzylphenylcarbinol[2] | (S)-(+)-1,2-Diphenylethanol |

| InChI | InChI=1S/C14H14O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14-15H,11H2 | InChI=1S/C14H14O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14-15H,11H2/t14-/m0/s1 |

| InChIKey | GBGXVCNOKWAMIP-UHFFFAOYSA-N | GBGXVCNOKWAMIP-AWEZNQCLSA-N |

| SMILES | C1=CC=C(C=C1)CC(C2=CC=CC=C2)O | C1=CC=C(C=C1)C--INVALID-LINK--O |

| Molecular Weight | 198.26 g/mol [2][4] | 198.26 g/mol |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Melting Point | 67 °C[1][2] | For the racemic mixture. |

| Boiling Point | 295.58 °C (rough estimate)[1] | |

| Density | 1.0074 g/cm³ (rough estimate)[1] | |

| Appearance | White solid[1] | |

| Solubility | Soluble in chloroform (slightly), methanol (very slightly)[1] | |

| pKa | 14.36 ± 0.20 (Predicted)[1] |

Synthesis and Purification

The synthesis of this compound is commonly achieved through a Grignard reaction, a robust method for forming carbon-carbon bonds.

Experimental Protocol: Grignard Synthesis of this compound

This protocol outlines the synthesis of this compound from benzaldehyde and benzylmagnesium chloride.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Benzyl chloride

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, and other standard glassware

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings. Add a solution of benzyl chloride in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is initiated, which can be observed by the formation of a cloudy solution. Maintain a gentle reflux until most of the magnesium has reacted to form benzylmagnesium chloride.

-

Reaction with Benzaldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of benzaldehyde in anhydrous diethyl ether or THF dropwise from the dropping funnel. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Materials:

-

Crude this compound

-

Ethanol-water mixture (e.g., 75-95% ethanol)[1]

-

Erlenmeyer flask, heating mantle, Buchner funnel

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot ethanol-water solution.[1]

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove residual solvent. The purity of the recrystallized product can be assessed by melting point determination and spectroscopic methods.

Role in Drug Discovery and Development

This compound and its derivatives are valuable chiral building blocks in the synthesis of pharmaceuticals.[5] The stereochemistry of a drug is often crucial for its pharmacological activity and safety.

The general workflow for leveraging a chiral building block like this compound in drug discovery is outlined below.

References

- 1. CN101555188A - Method for purifying 1, 2-diphenylethane by recrystallization of diols solvent - Google Patents [patents.google.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | 614-29-9 [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound | 614-29-9 | Benchchem [benchchem.com]

A Technical Guide to the Synthesis of 1,2-Diphenylethanol via Grignard Reaction

Abstract: This whitepaper provides an in-depth technical guide for the synthesis of 1,2-diphenylethanol, a significant chemical intermediate, utilizing the Grignard reaction. The Grignard reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds, enabling the synthesis of complex molecules from simpler precursors.[1][2][3] This document outlines the primary synthetic routes, detailed experimental protocols, reaction mechanisms, and quantitative data relevant to researchers, scientists, and professionals in drug development. Key procedures, safety precautions, and characterization techniques are also discussed to provide a comprehensive resource for laboratory application.

Introduction

This compound is a valuable alcohol derivative used in various chemical syntheses, including pharmaceutical research.[4] The Grignard reaction offers a robust and versatile method for its preparation. This reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group of an aldehyde or ketone.[5] For the synthesis of this compound, two primary pathways are viable:

-

Route A: The reaction of a benzylmagnesium halide with benzaldehyde.

-

Route B: The reaction of a phenylmagnesium halide with phenylacetaldehyde.

This guide will focus primarily on Route A, as it is well-documented in analogous syntheses, while also providing context for Route B. The critical aspect of any Grignard synthesis is the stringent requirement for anhydrous (dry) conditions, as Grignard reagents are strong bases that react readily with protic sources like water, which would quench the reagent and halt the desired reaction.[2][6][7]

Reaction Mechanism and Stoichiometry

The Grignard reaction proceeds via the nucleophilic addition of the carbanionic portion of the Grignard reagent to the electrophilic carbonyl carbon of the aldehyde. The reaction first yields a magnesium alkoxide salt, which is then protonated during an acidic workup to produce the final alcohol product, this compound.

Experimental Protocols

The following sections provide detailed methodologies. All glassware must be rigorously dried in an oven or by flame-drying immediately before use to eliminate moisture.[5][8] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if possible, and a drying tube should be used to protect the reaction from atmospheric moisture.[2][9]

This protocol is synthesized from standard Grignard procedures.[3][10]

Part 1: Formation of Benzylmagnesium Chloride

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel.

-

Reagents: Place magnesium turnings in the flask.

-

Initiation: Add a small volume of a solution of benzyl chloride in anhydrous diethyl ether to the flask. The reaction may need initiation by gentle warming, crushing the magnesium, or adding a small crystal of iodine.[5] The start of the reaction is indicated by turbidity and bubbling at the metal surface.[2]

-

Addition: Once the reaction begins, add the remaining benzyl chloride solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution is typically cloudy and grayish-brown.

Part 2: Reaction with Benzaldehyde and Workup

-

Cooling: Cool the flask containing the freshly prepared benzylmagnesium chloride in an ice-water bath.

-

Aldehyde Addition: Add a solution of benzaldehyde in anhydrous diethyl ether dropwise from the dropping funnel. This reaction is exothermic and adding the aldehyde slowly helps to control the temperature.[1][2] A thick precipitate of the magnesium alkoxide salt will form.[1][2]

-

Reaction Time: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 30 minutes.

-

Quenching: Cool the reaction mixture again in an ice bath and cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) dropwise to quench the reaction and protonate the alkoxide.[1][11]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated sodium chloride solution (brine), and then dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][8]

-

Purification: Filter off the drying agent and remove the ether solvent using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data and Yield

The yield of Grignard reactions can be influenced by reagent purity, adherence to anhydrous conditions, and reaction temperature. While specific yield data for the direct synthesis of this compound is not abundant in the provided search results, analogous reactions provide a reasonable expectation.

Table 1: Reagents and Conditions for an Analogous Grignard Reaction This data is adapted from a similar reaction involving a benzylmagnesium halide and an aldehyde.[11]

| Parameter | Value / Description | Reference |

| Grignard Reagent | Benzylmagnesium bromide (1.0 M in diethyl ether) | [11] |

| Aldehyde | 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside | [11] |

| Stoichiometry | 1.3 equivalents of Grignard reagent | [11] |

| Reaction Temp. | -25 °C during addition, then ambient temperature | [11] |

| Reaction Time | 1.5 hours after addition | [11] |

| Workup | Saturated NH₄Cl solution | [11] |

| Purification | Column Chromatography | [11] |

| Isolated Yield | 46% | [11] |

The formation of the Grignard reagent itself is typically high-yielding, often in the range of 87-98% for benzylmagnesium halides.[10]

Experimental Workflow

The overall process from preparation to final product characterization follows a standard sequence for synthetic chemistry.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure by identifying the chemical shifts and splitting patterns of the protons. Spectroscopic data for this compound is available in public databases for comparison.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy will show a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the range of 3200-3600 cm⁻¹.

-

Melting Point: A pure sample of this compound has a defined melting point. Comparing the experimental melting point to the literature value provides an indication of purity.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound. The exact mass of this compound is 198.1045 g/mol .[12]

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄O | [4][12] |

| Molecular Weight | 198.26 g/mol | [4][12] |

| CAS Number | 614-29-9 | [4] |

| ¹H NMR Solvent | CDCl₃ | [12] |

Safety Considerations

-

Grignard Reagents: Are highly reactive, corrosive, and pyrophoric. They react violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

-

Diethyl Ether: Is a common solvent for Grignard reactions and is extremely flammable and volatile. Ensure there are no ignition sources nearby.[5]

-

Acids and Bases: The workup often involves strong acids like HCl. Handle with care to avoid chemical burns.

-

Halides: Benzyl chloride and bromobenzene are irritants and lachrymators. Use in a well-ventilated fume hood.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. Grignard Reaction Lab Report - 689 Words | 123 Help Me [123helpme.com]

- 4. This compound | 614-29-9 [m.chemicalbook.com]

- 5. bohr.winthrop.edu [bohr.winthrop.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Reduction of Benzoin to 1,2-Diphenylethanol

This technical guide provides a comprehensive overview of the chemical reduction of benzoin to 1,2-diphenylethanol (also known as hydrobenzoin). It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the underlying reaction mechanism, stereochemical considerations, experimental protocols, and relevant quantitative data.

Introduction

The reduction of α-hydroxy ketones is a fundamental transformation in organic chemistry. A classic example is the reduction of benzoin, which contains both a ketone carbonyl group and a secondary alcohol. This reaction typically employs a metal hydride reagent, most commonly sodium borohydride (NaBH₄), to convert the ketone into a secondary alcohol, yielding 1,2-diphenylethane-1,2-diol (hydrobenzoin).[1][2]

Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[1][3] Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ can be used in protic solvents such as ethanol and water, which simplifies the experimental procedure.[3] The reaction is also noted for its diastereoselectivity, often favoring the formation of the meso-hydrobenzoin isomer.[4][5] Understanding the mechanism and stereochemical control of this reaction is crucial for the synthesis of complex molecules with defined stereocenters.

Reaction Mechanism and Stereoselectivity

The reduction of benzoin with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Step 1: Nucleophilic Attack The reaction is initiated by the attack of a hydride ion, originating from the borohydride complex, on the carbonyl carbon of benzoin. This nucleophilic attack breaks the carbon-oxygen π-bond, with the electrons moving to the oxygen atom to form a borate ester intermediate.[4]

Step 2: Protonation Following the hydride addition, a workup step involving the addition of water and a dilute acid (like HCl) is performed.[3] This "quenching" step hydrolyzes the borate ester.[1][4] The negatively charged oxygen atom is protonated by the solvent (e.g., ethanol) or the added acid, yielding the final diol product, this compound.[1]

Stereoselectivity The reduction of benzoin can lead to the formation of three stereoisomers: a pair of enantiomers ((1R,2R)- and (1S,2S)-1,2-diphenylethane-1,2-diol) and a meso compound ((1R,2S)-1,2-diphenylethane-1,2-diol).[6] However, the reaction is highly diastereoselective, predominantly forming the meso-hydrobenzoin.[4][5][7]

This selectivity can be explained by considering the steric interactions in the transition state. The existing chiral center in the benzoin molecule influences the direction of the hydride attack on the carbonyl group. The molecule will adopt a conformation that minimizes the steric hindrance between the large phenyl groups.[8] The hydride ion then attacks from the less hindered face of the carbonyl, leading to the preferential formation of the meso product.[8][9]

Experimental Protocols

Below are detailed methodologies for the reduction of benzoin and the subsequent analysis of the product.

3.1. Reduction of Benzoin to this compound

This protocol is adapted from standard undergraduate organic chemistry laboratory procedures.[3][4][10]

-

Reaction Setup: In a 50-mL Erlenmeyer flask, dissolve 0.5 g of benzoin in 5 mL of 95% ethanol. Gentle swirling at room temperature may be required. Note that all the benzoin may not dissolve initially.[3][10]

-

Addition of Reducing Agent: Cool the flask in an ice-water bath. Over a period of 5 minutes, add 0.1 g of sodium borohydride (NaBH₄) in several small portions.[3] The yellow color of the benzoin solution should fade.[11]

-

Reaction Time: Gently swirl the mixture at room temperature for an additional 20-30 minutes.[3][12]

-

Quenching: Cool the reaction mixture in an ice-water bath. Slowly add 5 mL of cold water, followed by the dropwise addition of 0.3 mL of 6M HCl to decompose the excess NaBH₄ and hydrolyze the borate ester.[3][12] Hydrogen gas evolution will be observed.

-

Product Isolation: Add an additional 2.5-5 mL of water to aid in the precipitation of the product.[3] Collect the crude product by vacuum filtration using a Hirsch or Büchner funnel.[3][4]

-

Washing: Wash the solid product with small portions of ice-cold water to remove any inorganic salts.[3][12]

-

Drying: Allow the product to dry on the filter for at least 15 minutes. Determine the mass of the crude product.[3]

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as acetone or an ethanol/water mixture, to obtain colorless crystals of this compound.[2][3]

3.2. Reaction Monitoring by Thin Layer Chromatography (TLC)

TLC is an effective technique to monitor the progress of the reaction by comparing the reaction mixture to the starting material.

-

Sample Preparation: Dissolve small amounts (1-2 mg) of the starting material (benzoin), the crude product, and the recrystallized product in separate vials, each containing ~1 mL of ethyl acetate.[3][13]

-

Spotting: On a silica gel TLC plate, spot each of the three samples. A co-spot containing both the starting material and the product is also recommended.[3]

-

Elution: Develop the TLC plate in a developing chamber containing an appropriate eluent system, such as 9:1 Dichloromethane:Ethanol.[3]

-

Visualization: Visualize the spots under a UV lamp. Benzoin and hydrobenzoin are UV-active. The polarity difference between the ketone (benzoin) and the diol (hydrobenzoin) will result in different Rf values. The diol product is more polar and will have a lower Rf value than the starting ketone.[2][13]

Data Presentation

Quantitative data from a representative benzoin reduction experiment are summarized below.

Table 1: Reaction and Product Data

| Parameter | Value | Reference |

| Reactants | ||

| Benzoin Mass | 0.53 g | [14] |

| Benzoin Molar Mass | 212.24 g/mol | [14] |

| Benzoin Moles | 0.0025 mol | [14] |

| Sodium Borohydride Mass | 0.10 g | |

| Product | ||

| Product Name | This compound (Hydrobenzoin) | |

| Molar Mass | 214.27 g/mol | |

| Theoretical Yield | ~0.536 g | Calculated |

| Actual Yield (Recrystallized) | 0.22 g | [14] |

| Percent Yield | 41.0% | Calculated |

| Physical Properties | ||

| Melting Point (meso-hydrobenzoin) | 137-139 °C | [2] |

| Experimental Melting Point | 135-137 °C | [2] |

| TLC Rf (Benzoin) | Higher Value | [2][13] |

| TLC Rf (Hydrobenzoin) | Lower Value | [2][13] |

Table 2: Representative ¹H NMR Data (in CDCl₃)

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Benzoin | 7.20 - 7.95 | m | Aromatic-H (10H) |

| 5.95 | s | -CH(OH)- | |

| 4.50 (broad) | s | -OH | |

| This compound (meso) | 7.21 - 7.31 | m | Aromatic-H (10H) |

| 4.81 | s | -CH(OH)- (2H) | |

| 2.14 | s | -OH (2H) |

Note: NMR data can vary slightly based on solvent and spectrometer frequency. The data presented are representative values found in the literature.[15]

References

- 1. Benzoin Reduction Mechanism | Writing in Biology [bcrc.bio.umass.edu]

- 2. Reduction of Benzoin | Writing in Biology [bcrc.bio.umass.edu]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. Borohydride reduction of a ketone [cs.gordon.edu]

- 5. Borohydride reduction of a ketone [cs.gordon.edu]

- 6. odinity.com [odinity.com]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scribd.com [scribd.com]

- 11. echemi.com [echemi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. scribd.com [scribd.com]

- 14. Solved Results: (Tables of data) PART A: Reduction of | Chegg.com [chegg.com]

- 15. Making sure you're not a bot! [oc-praktikum.de]

An In-depth Technical Guide to the Stereoisomers and Chirality of 1,2-Diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diphenylethanol, a chiral molecule with a single stereocenter, exists as a pair of enantiomers, (R)- and (S)-1,2-Diphenylethanol. The distinct three-dimensional arrangement of these stereoisomers can lead to different biological activities, making their separation and stereochemical assignment crucial in the fields of pharmaceutical and materials science. This technical guide provides a comprehensive overview of the stereoisomers and chirality of this compound, including their physicochemical properties, detailed experimental protocols for their resolution and analysis, and methods for their stereochemical characterization.

Stereoisomers and Chirality of this compound

This compound possesses a single chiral center at the carbon atom bearing the hydroxyl group. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-1,2-Diphenylethanol and (S)-1,2-Diphenylethanol.

The racemic mixture, denoted as (±)-1,2-Diphenylethanol, is an equimolar combination of the (R)- and (S)-enantiomers. The separation of this mixture into its constituent enantiomers is a critical process known as chiral resolution.

Physicochemical Properties

The enantiomers of this compound share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. They differ, however, in their interaction with plane-polarized light, exhibiting equal but opposite optical rotations.

| Property | Racemic (±)-1,2-Diphenylethanol | (S)-(+)-1,2-Diphenylethanol | (R)-(-)-1,2-Diphenylethanol |

| Melting Point (°C) | 66 - 68[1] | 67.5[2] | Not explicitly found |

| Specific Rotation ([(\alpha)]D) | 0° | Not explicitly found | Not explicitly found |

Note: While a specific rotation for the enantiomers of this compound was not found in the searched literature, enantiomers by definition have equal and opposite optical rotations.

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic this compound

Materials:

-

Racemic this compound

-

Immobilized Lipase (e.g., Candida antarctica lipase B, Novozym 435)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., hexane, toluene)

-

Silica gel for column chromatography

-

Eluent for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a dry flask, dissolve racemic this compound in an anhydrous organic solvent.

-

Enzyme Addition: Add the immobilized lipase to the solution.

-

Acylation: Add the acyl donor to the reaction mixture. The reaction is typically stirred at a controlled temperature (e.g., 30-40 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral HPLC or TLC to determine the enantiomeric excess (ee) of the remaining alcohol and the newly formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

-

Workup: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the acylated and unreacted alcohol can then be separated by silica gel column chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is a powerful analytical technique for separating and quantifying the enantiomers of this compound. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Instrumentation and Conditions (General Guidance):

-

HPLC System: A standard HPLC system with a UV detector is suitable.

-

Chiral Column: Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for the separation of chiral alcohols.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol) is typically used in normal-phase mode. The exact ratio of the solvents needs to be optimized to achieve baseline separation. For example, a mobile phase of hexane:isopropanol (90:10 v/v) can be a good starting point.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl groups absorb, such as 254 nm.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (racemic mixture or a single enantiomer) in the mobile phase.

-

Injection: Inject a small volume of the sample onto the chiral column.

-

Chromatogram Acquisition: Record the chromatogram. The two enantiomers should elute at different retention times.

-

Quantification: The relative peak areas of the two enantiomers can be used to determine the enantiomeric excess (ee) of the sample.

Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H and ¹³C NMR spectra of the individual enantiomers of this compound are identical in an achiral solvent, NMR spectroscopy can be a powerful tool for determining the enantiomeric purity and assigning the absolute configuration when a chiral auxiliary is used.

Method using a Chiral Derivatizing Agent (CDA):

-

Derivatization: React the this compound sample with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form a pair of diastereomeric esters.

-

NMR Analysis: The resulting diastereomers will have distinct ¹H and ¹³C NMR spectra. The chemical shifts of specific protons or carbons in the vicinity of the newly formed stereocenter will differ for the two diastereomers.

-

Enantiomeric Excess Determination: The integration of the distinct signals for each diastereomer can be used to determine the enantiomeric excess of the original alcohol sample.

-

Absolute Configuration Assignment: By analyzing the differences in the chemical shifts of the diastereomers and comparing them to established models for the CDA, the absolute configuration of the starting alcohol can be determined.

Conclusion

The stereoisomers of this compound represent a fundamental example of chirality in organic chemistry. The ability to resolve the racemic mixture and accurately characterize the individual enantiomers is essential for their application in asymmetric synthesis and for understanding their potential biological activities. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and professionals working with this important chiral building block. Further research to determine the specific rotation of the pure enantiomers would be a valuable addition to the existing body of knowledge.

References

A Deep Dive into the Solubility of 1,2-Diphenylethanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Diphenylethanol, a key intermediate in various organic syntheses. Understanding its behavior in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document collates available solubility data, presents detailed experimental methodologies for its determination, and visualizes key workflows and principles governing its solubility.

Core Principles of Solubility

The solubility of an organic compound like this compound is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound arises from its hydroxyl (-OH) group, which can participate in hydrogen bonding, and its two phenyl groups, which contribute to its nonpolar character. The interplay of these structural features dictates its solubility profile across a range of common organic solvents.

Quantitative and Qualitative Solubility Data

Precise, publicly available quantitative solubility data for this compound in a broad spectrum of organic solvents is notably scarce in the literature. However, qualitative descriptions and data for structurally analogous compounds provide valuable insights into its expected solubility behavior.

Table 1: Summary of this compound Solubility

| Solvent Classification | Solvent | Chemical Formula | Qualitative Solubility of this compound |

| Polar Protic | Methanol | CH₃OH | Very Slightly Soluble[1][2] |

| Ethanol | C₂H₅OH | Soluble | |

| Polar Aprotic | Acetone | C₃H₆O | Soluble |

| Acetonitrile | C₂H₃N | Likely Soluble | |

| Nonpolar | Toluene | C₇H₈ | Likely Soluble |

| Diethyl Ether | (C₂H₅)₂O | Soluble | |

| Halogenated | Chloroform | CHCl₃ | Slightly Soluble[1][2] |

| Aqueous | Water | H₂O | 0.6 g/L (at 100 °C)[3] |

Note: "Soluble" and "Slightly Soluble" are qualitative terms and the actual solubility can vary significantly with temperature.

Comparative Solubility of Analogous Compounds

To further inform our understanding, it is useful to examine the solubility of structurally similar compounds. Benzoin, which shares the 1,2-diphenyl skeleton but with a ketone adjacent to the hydroxyl group, and hydrobenzoin, which has two hydroxyl groups, offer valuable comparative data.

Table 2: Solubility of Benzoin and Hydrobenzoin in Select Solvents

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Benzoin | Water | 25 | 0.03[4] |

| Benzoin | Ethanol | - | Good solubility[4] |

| Benzoin | Acetone | - | Good solubility[4] |

| meso-Hydrobenzoin | Water | 20 | 0.25[5] |

| meso-Hydrobenzoin | Water | 100 | 1.25[5] |

| meso-Hydrobenzoin | Chloroform | - | Freely Soluble[5] |

| meso-Hydrobenzoin | Ethanol | - | 2.5 (as mg/mL)[6] |

The data for these analogs suggests that this compound is likely to exhibit good solubility in polar aprotic solvents like acetone and moderate to good solubility in polar protic solvents like ethanol, while showing limited solubility in water.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods can be employed. These protocols are generalized and can be adapted for the specific determination of this compound solubility.

Equilibrium Shake-Flask Method

This is a widely accepted and robust method for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, thermostated vessel. The vessel is then agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The presence of undissolved solid is crucial to confirm saturation.

-

Separation of Undissolved Solid: Once equilibrium is established, the suspension is allowed to settle. A clear aliquot of the saturated solution is carefully withdrawn using a syringe fitted with a chemically inert filter (e.g., PTFE, 0.45 µm) to remove all undissolved particles.

-

Quantification of the Solute: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method. A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

Data Reporting: The solubility is expressed in terms of mass per unit volume (e.g., g/100 mL) or molarity (mol/L) at the specified temperature.

Gravimetric Method

Methodology:

-

Preparation of a Saturated Solution: Follow the same procedure as in the shake-flask method to prepare a saturated solution at a constant temperature.

-

Isolation of the Solute: A precisely measured volume of the clear, filtered saturated solution is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Solvent Evaporation: The solvent is carefully evaporated from the solution. This can be achieved by gentle heating in a fume hood, under a stream of inert gas (e.g., nitrogen), or in a vacuum oven at a temperature below the decomposition point of the compound.

-

Weighing and Calculation: The container with the dried residue of this compound is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the empty container. The solubility is then calculated by dividing the mass of the residue by the initial volume of the solution taken.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.

Caption: Workflow for determining the solubility of this compound.

Caption: Principle of "like dissolves like" for this compound.

References

An In-depth Technical Guide to the NMR Spectral Analysis of Phenyl-substituted Ethanols

For Researchers, Scientists, and Drug Development Professionals

Introduction to NMR Spectroscopy in Drug Development

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of drug discovery and development. It provides detailed information about the molecular structure, dynamics, and interactions of small molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, researchers can unambiguously determine the constitution and stereochemistry of synthesized compounds, identify impurities, and study drug-receptor interactions. This guide provides a detailed look at the NMR spectral characteristics of phenyl-substituted ethanols, using 2-Phenylethanol as a case study.

NMR Spectral Data of 2-Phenylethanol

The ¹H and ¹³C NMR spectra of 2-Phenylethanol were acquired in deuterated chloroform (CDCl₃). The data is summarized in the tables below.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.35 - 7.20 | multiplet | - | 5H | Aromatic (Ar-H) |

| 3.85 | triplet | 6.6 | 2H | CH₂-O |

| 2.87 | triplet | 6.6 | 2H | Ar-CH₂ |

| 1.60 | singlet | - | 1H | OH |

¹³C NMR Spectral Data

The carbon NMR spectrum reveals the number of distinct carbon environments and provides insights into the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 138.6 | Quaternary | Aromatic (C-1) |

| 129.0 | CH | Aromatic (C-2, C-6) |

| 128.6 | CH | Aromatic (C-3, C-5) |

| 126.4 | CH | Aromatic (C-4) |

| 63.8 | CH₂ | CH₂-O |

| 39.3 | CH₂ | Ar-CH₂ |

Experimental Protocols for NMR Spectroscopy

The following is a generalized protocol for the acquisition of NMR spectra for small organic molecules like phenyl-substituted ethanols.

3.1. Sample Preparation

-

Sample Quantity: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.

-

Solvent: Use 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte signals.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

-

Procedure:

-

Weigh the sample accurately and place it in a clean, dry vial.

-

Add the deuterated solvent and gently swirl or vortex to dissolve the sample completely.

-

Using a Pasteur pipette, transfer the solution into a clean NMR tube.

-

Ensure the height of the solution in the NMR tube is adequate for the instrument's detector (typically around 4-5 cm).

-

3.2. Instrument Parameters

The following are typical parameters for acquiring spectra on a 400 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are usually sufficient for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2-5 seconds.

-

Visualization of Molecular Structures and NMR Logic

The following diagrams illustrate the chemical structures of 1,2-Diphenylethanol and 2-Phenylethanol, as well as a logical workflow for NMR-based structure elucidation.

Caption: Chemical structure of this compound.

Caption: Chemical structure of 2-Phenylethanol.

Caption: Logical workflow for structure elucidation using various NMR experiments.

A Technical Guide to the Discovery and Historical Synthesis of 1,2-Diphenylethanol for Researchers and Drug Development Professionals

This in-depth technical guide explores the discovery and historical synthesis of 1,2-Diphenylethanol (also known as α-Phenylbenzeneethanol or α-Hydroxydibenzyl). This document provides a comprehensive overview of its seminal synthesis methods, detailed experimental protocols, and its role as a foundational scaffold in medicinal chemistry and drug development.

Discovery and Historical Context

The precise first synthesis of this compound is rooted in the development of organometallic chemistry in the early 20th century. While a definitive single publication marking its "discovery" is challenging to isolate from the rapid advancements of that era, its synthesis is intrinsically linked to the advent of the Grignard reaction. Victor Grignard's pioneering work on organomagnesium halides, reported in the early 1900s, provided the foundational chemistry for the straightforward synthesis of countless alcohols, including this compound. Early syntheses were likely achieved through the reaction of a benzylmagnesium halide with benzaldehyde, a classic application of this new and powerful carbon-carbon bond-forming reaction.

Another significant historical route to this compound is through the reduction of deoxybenzoin (benzyl phenyl ketone). The development of selective reducing agents in the mid-20th century, such as sodium borohydride and lithium aluminum hydride, offered efficient methods to convert the ketone functionality of deoxybenzoin into the secondary alcohol of this compound.

Key Historical Synthetic Methodologies

Two primary historical pathways have been central to the synthesis of this compound: the Grignard reaction and the reduction of deoxybenzoin.

Grignard Reaction

The Grignard reaction provides a direct and efficient method for the synthesis of this compound by forming a new carbon-carbon bond. The reaction involves the nucleophilic addition of a benzylmagnesium halide (the Grignard reagent) to the carbonyl carbon of benzaldehyde.

Reaction Scheme:

Caption: Grignard Synthesis of this compound.

Reduction of Deoxybenzoin

The reduction of deoxybenzoin (benzyl phenyl ketone) offers an alternative route to this compound. This method involves the conversion of a ketone to a secondary alcohol using a reducing agent.

Reaction Scheme:

Caption: Reduction of Deoxybenzoin to this compound.

Quantitative Data from Synthetic Protocols

The following tables summarize quantitative data for the key historical synthesis methods of this compound.

| Method | Reactants | Reagents/Solvents | Reaction Time | Temperature | Yield | Reference |

| Grignard Reaction | Benzyl Chloride, Magnesium, Benzaldehyde | Diethyl Ether, HCl (aq) | 2 hours (reflux) | Reflux | 91-96% (of intermediate) | Adapted from general Grignard protocols |

| Reduction | Deoxybenzoin | Sodium Borohydride, Ethanol, HCl (aq) | 20 minutes | Room Temperature | High | Adapted from general NaBH4 reduction protocols |

| Reduction | Deoxybenzoin | Lithium Aluminum Hydride, Diethyl Ether | 30 minutes | 0 °C to Room Temp | ~90% | Adapted from general LiAlH4 reduction protocols |

Detailed Experimental Protocols

Grignard Synthesis of this compound from Benzylmagnesium Chloride and Benzaldehyde

Objective: To synthesize this compound via the Grignard reaction.

Materials:

-

Magnesium turnings (1.0 eq)

-

Benzyl chloride (1.0 eq)

-

Anhydrous diethyl ether

-

Iodine crystal (catalyst)

-

Benzaldehyde (1.0 eq)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

-

Add a small crystal of iodine.

-

In the dropping funnel, place a solution of benzyl chloride in anhydrous diethyl ether.

-

Add a small portion of the benzyl chloride solution to the magnesium. The reaction is initiated by gentle warming or the addition of the iodine crystal, evidenced by the disappearance of the iodine color and the formation of a cloudy solution.

-

Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Benzaldehyde:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of benzaldehyde in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up:

-

Carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography.

-

Reduction of Deoxybenzoin to this compound using Sodium Borohydride

Objective: To synthesize this compound by the reduction of deoxybenzoin.

Materials:

-

Deoxybenzoin (1.0 eq)

-

Ethanol

-

Sodium borohydride (1.1 eq)

-

6M Hydrochloric acid

-

Water

Procedure:

-

Reduction:

-

In an Erlenmeyer flask, dissolve deoxybenzoin in ethanol.

-

Slowly add sodium borohydride in small portions to the stirred solution at room temperature.

-

Continue stirring for 20-30 minutes after the addition is complete.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath.

-

Carefully add 6M hydrochloric acid dropwise to quench the excess sodium borohydride and neutralize the solution.

-

Add water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Role in Drug Development: A Privileged Scaffold

While this compound itself does not have prominent direct biological or signaling activities, its core structure represents a "privileged scaffold" in medicinal chemistry. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity. The 1,2-diphenylethyl moiety is found in a variety of biologically active compounds.

Derivatives of this compound, particularly amino-functionalized analogues like 2-amino-1,2-diphenylethanol, are of significant interest to drug development professionals. These derivatives have been shown to possess a range of biological activities, including potential antiviral and other therapeutic effects. The chirality of these molecules is often crucial for their biological function, making the stereoselective synthesis of these derivatives an important area of research.

The diagram below illustrates the concept of the this compound core as a scaffold for generating diverse, biologically active derivatives.

Caption: this compound as a scaffold in drug discovery.

The structural modifications of the this compound scaffold, such as the introduction of amino groups, can lead to compounds with specific biological activities. For instance, derivatives of 2-amino-1,2-diphenylethanol have been investigated for their potential as antiviral agents. The ability to readily modify the core structure allows for the systematic exploration of the structure-activity relationship (SAR), a fundamental process in drug discovery. This makes the this compound framework a valuable starting point for the development of novel therapeutics.

An In-depth Technical Guide to the Thermodynamic Stability of 1,2-Diphenylethanol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the thermodynamic stability of the enantiomers of 1,2-Diphenylethanol, a chiral molecule of interest in organic synthesis and pharmaceutical research. This document elucidates the fundamental principles governing the energetic properties of these stereoisomers, explores the thermodynamic distinctions between the pure enantiomers and their racemic mixture, and discusses the critical role of the chemical environment in influencing their relative stabilities. Detailed methodologies for the experimental and computational assessment of these properties are also presented.

Core Principles of Enantiomeric Stability

A foundational concept in stereochemistry is that in an achiral environment, enantiomers are indistinguishable in all scalar physical and chemical properties, including their thermodynamic stability. The (R)- and (S)-enantiomers of this compound possess identical Gibbs free energies, enthalpies, and entropies under such conditions. This energetic equivalence arises from their perfect mirror-image relationship; all corresponding bond lengths, bond angles, and non-bonded interactions are identical, resulting in the same intrinsic strain and overall potential energy.

Therefore, a direct comparison of the thermodynamic stability of (R)- and (S)-1,2-Diphenylethanol in a standard, achiral solvent will not reveal any differences. The focus of a thermodynamic investigation thus shifts to two key areas where energetic distinctions can be observed: the solid state (racemic mixture versus pure enantiomers) and in the presence of a chiral environment.

Thermodynamic Properties in the Solid State: Racemic Mixture vs. Pure Enantiomers

While enantiomers are thermodynamically identical in the gas phase or in an achiral solution, their behavior can differ significantly in the solid state. The packing of molecules in a crystal lattice is highly sensitive to their three-dimensional structure. A racemic mixture (a 1:1 mixture of both enantiomers) can crystallize in one of two main forms: a conglomerate or a racemic compound.

-

Conglomerate: A mechanical mixture of separate crystals of the pure (R)- and (S)-enantiomers. In this case, the melting point of the racemic mixture is typically lower than that of the pure enantiomers.

-

Racemic Compound: A crystalline solid in which the (R)- and (S)-enantiomers are present in a 1:1 ratio within a well-defined, ordered crystal lattice. The interactions between opposite enantiomers (heterochiral interactions) are stronger than those between like enantiomers (homochiral interactions). This often leads to a different, and typically higher, melting point for the racemic compound compared to the pure enantiomers.

Table 1: Physical Properties of this compound Isomers

| Property | Racemic (±)-1,2-Diphenylethanol | (R)- or (S)-1,2-Diphenylethanol |

| Melting Point (°C) | 66 - 68[1][2] | Data not readily available |